molecular formula C12H17BrN2O2S B14906800 5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide

5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide

Cat. No.: B14906800
M. Wt: 333.25 g/mol
InChI Key: RZRVKPCWVQBWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a diethylamino group attached to the oxopropan-2-yl moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Bromination: The thiophene ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amidation: The brominated thiophene is then reacted with a suitable amine, such as diethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

    Oxopropan-2-yl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diethylamino and oxopropan-2-yl moieties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of oxidized products such as N-oxides or carboxylic acids.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(2-methoxyethyl)thiophene-3-carboxamide
  • 5-Bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide
  • 5-Bromo-N-(2-cyano-1-methoxypropan-2-yl)thiophene-3-carboxamide

Uniqueness

5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

IUPAC Name

5-bromo-N-[1-(diethylamino)-1-oxopropan-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C12H17BrN2O2S/c1-4-15(5-2)12(17)8(3)14-11(16)9-6-10(13)18-7-9/h6-8H,4-5H2,1-3H3,(H,14,16)

InChI Key

RZRVKPCWVQBWLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)NC(=O)C1=CSC(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.